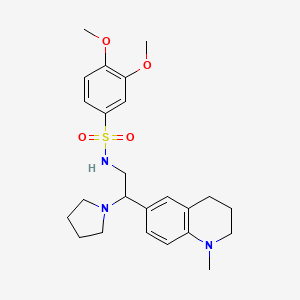

3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dimethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O4S/c1-26-12-6-7-18-15-19(8-10-21(18)26)22(27-13-4-5-14-27)17-25-32(28,29)20-9-11-23(30-2)24(16-20)31-3/h8-11,15-16,22,25H,4-7,12-14,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQUWAJNZBDLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,4-Dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group attached to a dimethoxy-substituted benzene ring, with a tetrahydroquinoline moiety and a pyrrolidine side chain. The structural complexity suggests multiple points of interaction with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound may inhibit specific oncogenic pathways by targeting bromodomains involved in gene regulation. Bromodomain inhibitors have shown promise in treating various cancers by disrupting the interaction between acetylated histones and bromodomain-containing proteins .

- Case Study : A study involving similar tetrahydroquinoline derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

2. Neuroprotective Effects

The tetrahydroquinoline structure is known for its neuroprotective properties. Research has highlighted:

- Neuroprotection : Compounds derived from tetrahydroisoquinoline have been shown to protect against neurodegeneration by modulating neurotransmitter levels and exhibiting antioxidant activity .

- Case Study : In models of diabetic neuropathy, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) was found to alleviate pain symptoms by restoring serotonergic and dopaminergic balance in the brain .

3. Antimicrobial Activity

Preliminary investigations suggest that sulfonamide derivatives possess antimicrobial properties:

- Mechanism : The sulfonamide group is known for its ability to inhibit bacterial folate synthesis, which is critical for bacterial growth and replication.

- Research Findings : Studies have reported that similar compounds exhibit moderate to significant antibacterial activities against various strains of bacteria .

Data Table: Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide exhibit promising anticancer properties. Studies have shown that sulfonamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, sulfonamides have been reported to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in hypoxic tumors. This inhibition can lead to reduced tumor acidity and enhanced efficacy of chemotherapeutic agents .

Neuroprotective Effects

The neuroprotective potential of this compound is linked to its interaction with neurotransmitter systems. Compounds derived from tetrahydroquinoline structures have been studied for their ability to modulate NMDA receptors. These receptors are crucial for synaptic plasticity and memory function. By acting as antagonists at these receptors, such compounds may help mitigate excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's .

Neuropharmacology

Cognitive Enhancement

Research has suggested that compounds similar to this compound may enhance cognitive functions. Their ability to influence cholinergic and dopaminergic systems makes them candidates for treating cognitive deficits associated with conditions such as schizophrenia and ADHD. Animal studies have shown improvements in memory and learning tasks when treated with related sulfonamide compounds .

Antidepressant Properties

Emerging evidence indicates that the modulation of the tryptophan-kynurenine pathway by such compounds may also have antidepressant effects. By influencing serotonin levels and reducing neuroinflammation, these compounds could provide therapeutic benefits for mood disorders .

Biochemical Research Applications

Comparison with Similar Compounds

Structural Features and Molecular Properties

Key Observations :

- Target vs. IIIa: The target’s tetrahydroquinoline may confer better metabolic stability than IIIa’s fully aromatic quinoline. IIIa’s chlorine and hydroxyl groups increase polarity but may reduce membrane permeability .

- Target vs. Benzodioxin-Pyridine Analog: The dimethylamino group in the latter improves aqueous solubility, whereas the target’s pyrrolidine-ethyl chain may enhance target binding through steric effects .

- Target vs. Example 56 : Fluorinated aromatic systems in Example 56 improve electron-withdrawing effects and binding to hydrophobic pockets, contrasting with the target’s electron-donating methoxy groups .

Pharmacological Implications (Inferred)

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core, followed by sulfonamide coupling. Key steps include:

Alkylation of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with a pyrrolidine-containing electrophile.

Sulfonylation using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., NaH or EtN in DCM).

Critical parameters: Temperature control (<0°C during sulfonylation), stoichiometric excess of sulfonyl chloride (1.2–1.5 eq), and purification via column chromatography (silica gel, EtOAc/hexane gradient) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR : H and C NMR to verify substituent positions (e.g., dimethoxy groups at δ 3.8–4.0 ppm, pyrrolidine protons at δ 2.5–3.0 ppm) .

- HPLC-MS : To assess purity (>95%) and molecular ion consistency (e.g., [M+H] at m/z calculated for CHNOS).

- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement of the tetrahydroquinoline and pyrrolidine moieties .

Q. What preliminary biological assays are recommended to evaluate its activity?

- Methodological Answer : Initial screening should focus on:

- Enzyme inhibition assays : Target enzymes (e.g., carbonic anhydrase or kinases) using fluorometric/colorimetric substrates.

- Cell viability assays (e.g., MTT or ATP-luciferase) in cancer cell lines (IC determination).

- Selectivity profiling : Compare activity against related isoforms or off-target proteins (e.g., COX-1/COX-2) to assess specificity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Methodological Answer : SAR strategies include:

- Substituent variation : Modify methoxy groups (e.g., replace with ethoxy, halogen) to assess electronic effects on binding.

- Scaffold hopping : Replace tetrahydroquinoline with isoquinoline or indole cores to evaluate conformational flexibility.

- Bioisosteric replacement : Substitute pyrrolidine with piperidine or morpholine to alter steric and hydrogen-bonding interactions.

Example Table :

| Derivative | Modification | IC (nM) | Selectivity Ratio (Target/Off-Target) |

|---|---|---|---|

| Parent | None | 120 | 1:15 |

| A | 4-F instead of OMe | 85 | 1:8 |

| B | Piperidine | 210 | 1:25 |

Data-driven SAR requires iterative synthesis and high-throughput screening .

Q. What computational methods are suitable for predicting its binding mode to biological targets?

- Methodological Answer : Combine:

- Molecular docking (AutoDock Vina, Glide): Dock the compound into target crystal structures (e.g., PDB 4A7) to identify key interactions (e.g., sulfonamide oxygen hydrogen bonds).

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).

- Free-energy perturbation (FEP) : Quantify binding affinity changes due to substituent modifications .

Q. How can contradictory data between in vitro activity and in vivo efficacy be resolved?

- Methodological Answer : Discrepancies often arise from:

- Poor pharmacokinetics : Use ADME assays (e.g., microsomal stability, plasma protein binding) to identify metabolic liabilities.

- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays or kinome screens).

- Formulation issues : Test solubility (e.g., PBS vs. DMSO/PEG vehicles) and bioavailability (e.g., C and AUC in rodent models) .

Q. What strategies mitigate synthetic impurities affecting biological data interpretation?

- Methodological Answer :

- Orthogonal purification : Combine column chromatography with preparative HPLC (C18 column, 0.1% TFA in HO/MeCN).

- Batch consistency checks : Use NMR and LC-MS to monitor impurities (e.g., unreacted sulfonyl chloride or dealkylated byproducts).

- Bioassay-guided fractionation : Isolate impurities and test their activity separately .

Q. How does stereochemistry influence its biological activity?

- Methodological Answer : Chiral centers in the tetrahydroquinoline and pyrrolidine moieties dictate enantioselective interactions.

- Resolution methods : Use chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases).

- Activity comparison : Test enantiomers in target assays (e.g., R-enantiomer may show 10-fold higher potency than S-enantiomer due to steric fit) .

Q. What in vitro models are appropriate for assessing metabolic stability?

- Methodological Answer :

Q. How can toxicity be evaluated while maintaining therapeutic potential?

- Methodological Answer :

- Cytotoxicity panels : Test in non-cancerous cell lines (e.g., HEK293, hepatocytes) to calculate selectivity indices.

- Genotoxicity assays : Ames test for mutagenicity, Comet assay for DNA damage.

- Cardiotoxicity screening : hERG channel inhibition assays (patch-clamp or FLIPR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.